Barrigenol A1
Description
Plant Sources and Phytogeographical Distribution
The genus Eryngium, belonging to the Apiaceae family, is a significant source of Barrigenol A1 derivatives. Eryngium campestre, a plant found in Europe and northern Africa, has been a subject of phytochemical studies. researchgate.net Triterpene saponins (B1172615), including derivatives of A1-barrigenol, have been isolated from the roots of this species. researchgate.netjst.go.jpnih.govacs.org Specifically, a saponin (B1150181) named 3-O-β-D-glucopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucuronopyranosyl-22-O-β,β-dimethylacryloyl-A1-barrigenol was identified. researchgate.netacs.org
Similarly, the roots of Eryngium planum have yielded A1-barrigenol type triterpene saponins. scispace.comnih.gov One such compound is 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl-22-O-angeloyl-A1-barrigenol. nih.gov The saponin composition in E. planum has been noted to differ from that of E. campestre. nih.gov
Table 1: this compound and its Derivatives in Eryngium Species
| Plant Species | Plant Part | Isolated Compound |
| Eryngium campestre | Roots | 3-O-β-D-glucopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucuronopyranosyl-22-O-β,β-dimethylacryloyl-A1-barrigenol researchgate.netacs.org |
| Eryngium planum | Roots | 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl-22-O-angeloyl-A1-barrigenol nih.gov |
Xanthoceras sorbifolia, a member of the Sapindaceae family, is recognized for its abundance of barrigenol-like triterpenoids, particularly in its husks. researchgate.netnih.govcabidigitallibrary.orgresearchgate.netrsc.org Research has led to the isolation of several known barrigenol derivatives from the husks. researchgate.netnih.govtandfonline.com These findings highlight the husks of X. sorbifolia as a significant source of these compounds. researchgate.net
The genus Barringtonia (family Lecythidaceae) is a well-documented source of this compound. In the mid-20th century, a mixture of saponins, termed A1-barrinin, was extracted from Barringtonia asiatica. lupinepublishers.comlupinepublishers.comunivpancasila.ac.id Acidic hydrolysis of A1-barrinin yielded a mixture of sapogenins called A1-barrigenin, which upon basic hydrolysis, produced two aglycones: A1-barrigenol and A2-barrigenol. lupinepublishers.comlupinepublishers.comunivpancasila.ac.id The seeds of B. asiatica have been a primary source for the isolation of A1-barrigenol. lupinepublishers.comunivpancasila.ac.idresearchgate.netresearchgate.net B. asiatica is native to mangrove habitats in tropical regions of Asia, Africa, and Australia. lupinepublishers.comgoogleapis.com
Barringtonia acutangula is another species from which this compound has been isolated. googleapis.combibliotekanauki.pl This species is found across Northern Australia and other parts of the Barringtonia distribution area. googleapis.com The bark of B. acutangula has been a source for the isolation of various saponins. google.com
Table 2: Isolation of this compound from Barringtonia Species
| Plant Species | Plant Part | Isolated Compound/Precursor |
| Barringtonia asiatica | Seeds | A1-barrigenol (from A1-barrinin) lupinepublishers.comlupinepublishers.comunivpancasila.ac.id |
| Barringtonia acutangula | Bark | This compound googleapis.combibliotekanauki.pl |
Harpullia pendula, a rainforest tree from the Sapindaceae family native to Australia, has been shown to contain this compound. publish.csiro.auphcogj.compublish.csiro.au The compound has been isolated from the methanol (B129727) extract of the bark. publish.csiro.aupublish.csiro.au Further studies on the seeds of H. pendula have led to the isolation of new triterpenoid (B12794562) saponins with an A1-barrigenol aglycone, such as 3-O-β-D-glucopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-β-D-glucuronopyranosyl-22-O-angeloyl-A1-barrigenol. phcogj.com
Schima crenata, a plant from the Theaceae family found in the Indochina Peninsula, Malaysia, and Indonesia, is another botanical source of this compound. oup.comoup.com The compound, along with its derivative 22α-O-angeloyl-A1-barrigenol, has been isolated from the bark and twigs of this species. oup.comoup.com The isolation process involved extraction with 50% ethanol (B145695) followed by partitioning with chloroform (B151607) and subsequent column chromatography. oup.com
While less common, polyhydroxylated oleanane (B1240867) triterpenoids, the broader class to which this compound belongs, have been reported for the first time in the Menispermaceae family, specifically from Cissampelos pareira var. hirsuta. nih.govsemanticscholar.org This plant is distributed in Southwest China and India. semanticscholar.org This discovery expands the known distribution of this class of compounds to a new plant family. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
15448-03-0 |
|---|---|
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(3S,6aR,6bS,7R,8S,8aS,9S,12aR,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,7,8,9-tetrol |
InChI |
InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)23(34)24(35)30(18,16-31)22(33)15-25/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19?,20-,21+,22+,23+,24-,27+,28-,29+,30-/m1/s1 |
InChI Key |
MBKUYULYIBPFSF-RIQJFFIGSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3([C@H]([C@H]([C@@]5([C@@H]4CC(C[C@@H]5O)(C)C)CO)O)O)C)C)(C)C)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)O)C)C |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution of Barrigenol A1
Chromatographic Separation Strategies
Following extraction and hydrolysis, the resulting mixture of sapogenins requires further purification. This is accomplished through various chromatographic techniques that separate compounds based on their differential affinities for a stationary phase and a mobile phase.
Column chromatography is a fundamental and widely used technique for the initial fractionation of the crude aglycone extract. miamioh.eduscribd.com In a typical procedure, silica (B1680970) gel is used as the stationary phase, packed into a glass column. nih.govmiamioh.edu The extract is loaded onto the top of the column, and a mobile phase, consisting of a solvent or a mixture of solvents, is passed through the column. miamioh.edu
A gradient elution method is often employed, where the polarity of the mobile phase is gradually increased. For instance, a gradient of chloroform (B151607) and methanol (B129727) is commonly used. researchgate.net Fractions are collected sequentially, and those containing similar compounds, as determined by thin-layer chromatography (TLC), are pooled together for further purification. nih.gov
For final purification and to achieve high-purity Barrigenol A1, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC offers superior resolution and efficiency compared to standard column chromatography. benthamopen.comsci-hub.se
Reversed-phase HPLC (RP-HPLC) is frequently utilized for the separation of triterpenoids. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water. benthamopen.comrsc.org The compounds are detected as they elute from the column using a detector, commonly a UV detector set at a specific wavelength (e.g., 210 nm). benthamopen.com By carefully controlling parameters like the solvent gradient, flow rate, and column temperature, pure this compound can be isolated. benthamopen.comresearchgate.net UPLC, an advancement of HPLC using smaller particle sizes in the column, can offer even faster and more efficient separations, though specific applications for this compound are less commonly detailed than HPLC.
Flash chromatography is a rapid form of preparative column chromatography that utilizes pressure to force the mobile phase through the column, significantly reducing the separation time compared to traditional gravity-fed column chromatography. hawachhplccolumn.combiotage.com This technique is particularly useful for the rapid fractionation of extracts before final purification by HPLC. rsc.orgthieme-connect.com
Silica gel or reversed-phase (e.g., C18) materials can be used as the stationary phase in flash columns. rsc.orghawachhplccolumn.com The use of automated flash chromatography systems allows for precise control over the solvent gradient and fraction collection, enhancing the efficiency and reproducibility of the separation. rsc.org This method has been successfully applied in the isolation pathway of barrigenol-like triterpenoids, serving as an intermediate purification step after initial extraction and before the final polishing step with preparative HPLC. rsc.orgthieme-connect.com
Structural Elucidation and Analog Characterization
Spectroscopic Analysis for Structural Assignment
Spectroscopic methods are paramount in elucidating the structures of complex natural products like Barrigenol A1. A suite of techniques provides complementary information, enabling detailed structural assignments.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
¹H-NMR and ¹³C-NMR: These fundamental techniques provide information about the types of protons and carbons present in the molecule, their chemical environments, and their relative numbers. ¹H-NMR spectra reveal signals for methyl groups, methylene (B1212753) and methine protons, and protons adjacent to oxygen atoms or double bonds. ¹³C-NMR spectra identify the carbon skeleton, including quaternary carbons, methine, methylene, and methyl carbons, as well as carbons bearing oxygen functionalities. researchgate.netnih.govbenthamopen.comresearchgate.net
2D NMR Techniques:
COSY (Correlation Spectroscopy): Used to establish ¹H-¹H spin systems, revealing which protons are coupled to each other, typically through two or three bonds. This helps in tracing proton connectivity along the carbon backbone. researchgate.netprinceton.eduresearchgate.netemerypharma.com
TOCSY (Total Correlation Spectroscopy): Similar to COSY but provides correlations between all protons within a spin system, even if they are not directly coupled, which is particularly useful for complex molecules with overlapping signals. researchgate.netbenthamopen.comresearchgate.netprinceton.eduresearchgate.net
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons directly bonded to carbons, establishing ¹H-¹³C one-bond connectivities. This is crucial for assigning specific proton signals to their corresponding carbon atoms. researchgate.netbenthamopen.comresearchgate.netprinceton.eduresearchgate.netemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals ¹H-¹³C correlations over two to four bonds, providing vital information for connecting different spin systems and identifying the positions of functional groups and substituents on the carbon skeleton. researchgate.netbenthamopen.comresearchgate.netprinceton.eduresearchgate.netemerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity, aiding in the determination of stereochemistry and the spatial arrangement of atoms within the molecule. researchgate.netresearchgate.netprinceton.edu
Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound and its derivatives.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is commonly used to generate molecular ions or protonated/deprotonated species, allowing for the determination of molecular weight. nih.govchromatographyonline.comnih.govresearchgate.net
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) / HR-MS (High-Resolution Mass Spectrometry): These methods provide highly accurate mass measurements, enabling the determination of the precise elemental composition (molecular formula) of the compound. For this compound, a molecular formula of C₃₀H₅₀O₅ has been determined. nih.govchemblink.comnih.govresearchgate.netnih.govnih.gov
Data Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₀O₅ | chemblink.comnih.gov |
| Molecular Weight | 490.72 g/mol | chemblink.comnih.gov |
| HRESIMS (m/z) | 509.3271 (calcd 509.3243) | nih.gov |
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound and related compounds, IR spectra typically show absorption bands indicative of hydroxyl groups, carbonyl groups (often from ester linkages), and alkene functionalities. nih.govresearchgate.netresearchgate.nethilarispublisher.com
Data Table 2: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |
| Hydroxyl (-OH) | ~3400-3419 | nih.govresearchgate.nethilarispublisher.com |
| Carbonyl (C=O) | ~1713-1714 | nih.govresearchgate.nethilarispublisher.com |
| Alkenyl (C=C) | ~1645-1668 | nih.govhilarispublisher.com |
Chemical Derivatization and Hydrolysis for Structural Confirmation
Chemical modifications, such as hydrolysis, are employed to confirm structural assignments, particularly for complex molecules like saponins (B1172615). Acid hydrolysis, for instance, can cleave glycosidic bonds, releasing the aglycone and individual sugar units. This process helps in identifying the components of the saponin (B1150181) and confirming the linkages between them. researchgate.netnih.govphcogj.com For example, hydrolysis can liberate acyl groups like angeloyl or tigloyl from ester linkages, which can then be identified.
Characterization of this compound Aglycone and Glycoside Forms
This compound consists of a triterpene aglycone and a glycosidic moiety. The aglycone is based on the olean-12-ene (B1638996) skeleton, a pentacyclic triterpene structure. Specifically, the aglycone of this compound is characterized as Olean-12-ene-3β,15α,16α,22α,28-pentol, indicating five hydroxyl groups at specific positions on the triterpene framework. nih.govbenthamopen.comchemblink.comnih.govbibliotekanauki.pl
In its glycoside forms, this compound features one or more sugar units attached to the aglycone, commonly at the C-3 hydroxyl group. These sugar units can include glucose, glucuronic acid, galactose, arabinose, and rhamnose, often linked in complex oligosaccharide chains. Furthermore, acylation, typically with short-chain fatty acids like angeloyl or 2-methylbutyroyl, frequently occurs at hydroxyl groups, such as at the C-22 position. phcogj.comontosight.aiphcogj.comtandfonline.com
Identification and Structural Diversity of this compound Derivatives and Analogs
The barrigenol scaffold serves as a basis for a wide array of natural products, exhibiting significant structural diversity primarily through variations in glycosylation and acylation patterns. These derivatives and analogs are often isolated from various plant species.
Data Table 3: Identified this compound Derivatives and Analogs
| Compound Name / Description | Key Structural Feature | Reference(s) |
| 22-O-angeloyl-A1-barrigenol | A1-barrigenol aglycone with an angeloyl group esterified at the C-22 position. | phcogj.comontosight.aiphcogj.com |
| 3-O-β-D-glucopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-βD-glucuronopyranosyl 22-O-angeloyl-A1-barrigenol | A1-barrigenol aglycone with a tetrasaccharide moiety (glucose, arabinose, glucuronic acid) at C-3 and an angeloyl group at C-22. | phcogj.com |
| 3-O-β-D-galactopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-β-D-glucuronopyranosyl 22-O-(2-methylbutyroyl)-A1 barrigenol | A1-barrigenol aglycone with a tetrasaccharide moiety (galactose, arabinose, glucuronic acid) at C-3 and a 2-methylbutyroyl group at C-22. | phcogj.comphcogj.com |
| 3-O-α-L-rhamnopyranosyl-(1→4)-β-D-galactopyranosyl-(1→3)-(β-D-glucopyranosyl-(1→2))-β-D-glucuronopyranosyl 22-O-angeloyl-A1-barrigenol | A1-barrigenol aglycone with a tetrasaccharide moiety (rhamnose, galactose, glucose, glucuronic acid) at C-3 and an angeloyl group at C-22. | ontosight.ai |
| (+)-22-O-angeloyl-A1-barrigenol | A1-barrigenol aglycone with an angeloyl group at the C-22 position. | nih.gov |
| 21β-O-acetyl-xanthohuskiside A | A barrigenol-like triterpenoid (B12794562) derivative with an acetyl group at C-21. | researchgate.netnih.gov |
| Barrigenol R1 | A closely related barrigenol-type triterpenoid, often differing in the hydroxylation pattern or glycosylation/acylation. | researchgate.nettandfonline.commdpi.com |
| Other Barrigenol-like Triterpenoids (e.g., those with tigloyl, feruloyl, or different glycosidic linkages) | Variations in acyl groups (tigloyl, feruloyl) and sugar moieties attached to the barrigenol skeleton at various positions (e.g., C-3, C-15, C-16, C-21, C-22, C-28). | researchgate.netnih.govresearchgate.netphcogj.comtandfonline.comacs.orgrsc.org |
These variations in structure contribute to the diverse pharmacological profiles observed among barrigenol-type triterpenoids.
Variations in Acyl Derivatives (e.g., Angeloyl, 2-Methylbutyroyl, β,β-dimethylacryloyl)
Acylation, typically occurring at hydroxyl groups, significantly contributes to the structural diversity of this compound derivatives. The most commonly reported acyl groups attached to this compound analogs are angeloyl, 2-methylbutyroyl, and β,β-dimethylacryloyl (also known as tigloyl or angelic acid derivatives) phcogj.comphcogj.comnih.govresearchgate.netmdpi.comresearchgate.net. These acyl groups are often esterified to hydroxyl positions on the triterpene skeleton, with the C-22 hydroxyl group being a frequent site of acylation phcogj.comphcogj.comnih.govresearchgate.netmdpi.comresearchgate.netnih.gov. Other positions, such as C-21 or C-28, can also be acylated in related barrigenol-like triterpenoids (BATs) researchgate.netresearchgate.net.
For instance, studies have identified:
22-O-angeloyl-A1-barrigenol : This derivative features an angeloyl group esterified at the C-22 position of the A1-barrigenol aglycone phcogj.comphcogj.comnih.govresearchgate.netnih.gov.
22-O-(2-methylbutyroyl)-A1-barrigenol : Here, a 2-methylbutyroyl group is attached to the C-22 hydroxyl phcogj.comphcogj.com.
22-O-β,β-dimethylacryloyl-A1-barrigenol : This analog incorporates a β,β-dimethylacryloyl moiety at C-22 researchgate.net.
22-O-cis-2-hexenoyl-A1-barrigenol : Another identified variant features a cis-2-hexenoyl group at C-22 mdpi.com.
The presence and specific type of acyl group can influence the biological activity of these compounds researchgate.net.
Table 3.4.1.1: Representative Acyl Derivatives of this compound and Related Aglycones
| Compound Name (or Aglycone) | Acyl Group(s) | Position(s) | Source/Reference Example |
| 22-O-angeloyl-A1-barrigenol | Angeloyl | C-22 | Harpullia pendula phcogj.comphcogj.com |
| 22-O-(2-methylbutyroyl)-A1-barrigenol | 2-Methylbutyroyl | C-22 | Harpullia pendula phcogj.comphcogj.com |
| 22-O-angeloyl-A1-barrigenol | Angeloyl | C-22 | Schima noronhae nih.gov |
| 22-O-β,β-dimethylacryloyl-A1-barrigenol | β,β-dimethylacryloyl | C-22 | Eryngium campestre researchgate.net |
| 22-O-cis-2-hexenoyl-A1-barrigenol | cis-2-hexenoyl | C-22 | Camellia oleifera mdpi.com |
| (+)-22-O-angeloyl-A1-barrigenol | Angeloyl | C-22 | Cyrilla racemiflora nih.gov |
| 21β-O-acetyl-22α-angeloyloxy-A1-barrigenol | Acetyl, Angeloyl | C-21, C-22 | Pittosporum tobira researchgate.net |
Variations in Hydroxylation Patterns
The core A1-barrigenol aglycone is characterized by hydroxyl groups at positions C-3, C-15, C-16, C-22, and C-28 bibliotekanauki.plnih.govbenthamopen.com. However, the broader family of barrigenol-like triterpenoids (BATs) exhibits variations in hydroxylation patterns, with hydroxyl groups potentially found at positions such as C-2, C-6, C-11, C-15, C-16, C-21, and C-22 bibliotekanauki.plnih.gov. The stereochemistry (α or β configuration) of these hydroxyl groups is also a critical aspect of structural characterization bibliotekanauki.pl.
For example, while A1-barrigenol is defined by its pentahydroxylation, related compounds like Barrigenol R1 are hexahydroxylated, possessing an additional hydroxyl group, often at C-21 bibliotekanauki.plresearchgate.net. The precise hydroxylation pattern is determined through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) benthamopen.com.
Table 3.4.2.1: Hydroxylation Patterns in Barrigenol-like Triterpenoids
| Compound Name / Aglycone | Key Hydroxylation Positions (Olean-12-ene Skeleton) | Notes on Variations |
| This compound | C-3β, C-15α, C-16α, C-22α, C-28 | Pentahydroxylated bibliotekanauki.plnih.govbenthamopen.com |
| Barrigenol R1 | C-3β, C-15α, C-16α, C-21β, C-22α, C-28 | Hexahydroxylated, with an additional hydroxyl at C-21 bibliotekanauki.plresearchgate.net |
| Camelliagenin A | C-3β, C-16α, C-22α, C-28 | Tetrahydroxylated benthamopen.com |
| Barringtogenol C | C-3β, C-16α, C-21β, C-22α, C-28 | Pentahydroxylated, differing from A1 at C-21 vs C-15 researchgate.net |
| 16-Deoxybarringtogenol C | C-3β, C-21β, C-22α, C-28 | Tetrahydroxylated, lacking C-16 and C-15 hydroxyls researchgate.net |
Variations in Carbohydrate Chains (Glycosylation)
Triterpenoid saponins, by definition, feature carbohydrate chains (glycans) attached to the aglycone. In this compound derivatives, these glycosidic linkages can vary in terms of the type of sugar units, the number of sugars (mono-, di-, or oligosaccharides), and the specific linkages between them. Common sugar residues identified in this compound glycosides include glucose, glucuronic acid, arabinofuranose, galactose, and rhamnose phcogj.comphcogj.comnih.govresearchgate.net.
Synthetic and Semi Synthetic Strategies for Barrigenol A1 and Its Analogs
Semi-Synthesis via Chemical Modification of Natural Precursors
Semi-synthesis, which utilizes chemical compounds isolated from natural sources as starting materials, has emerged as a highly efficient and prominent strategy for producing Barrigenol A1 and its derivatives. rsc.orgresearchgate.net This approach leverages the pre-existing complex scaffold of naturally occurring saponins (B1172615), which contain this compound as their aglycone (the non-sugar portion). This circumvents the need to construct the pentacyclic core from scratch, allowing researchers to focus on the targeted modification of its functional groups. rsc.org
The foundational step in the semi-synthesis of this compound derivatives is the liberation of the aglycone from its parent saponin (B1150181). Saponins are glycosides, meaning the this compound core is attached to one or more sugar chains via glycosidic bonds. researchgate.net Acid hydrolysis is the most common method used to cleave these bonds to yield the sapogenin, this compound. researchgate.net
This process typically involves heating the saponin-rich extract in the presence of an acid, such as hydrochloric acid (HCl) or sulfuric acid. researchgate.netmdpi.com The reaction conditions must be carefully controlled, as factors like temperature, reaction time, and acid concentration can significantly impact the yield of the final product and potentially lead to the formation of artifacts or degradation of the sapogenin. mdpi.com For instance, prolonged hydrolysis times can cause the degradation of the target sapogenins after they are released. researchgate.net The efficiency of this method allows for the production of significant quantities of the this compound core, which serves as the crucial starting material for further modifications. nih.gov
| Saponin Source | Acid Catalyst | Temperature (°C) | Time | Key Outcome |
|---|---|---|---|---|
| Fenugreek | HCl | 100 | 60 min | Effective sapogenin release, but longer times can cause degradation. researchgate.netmdpi.com |
| Quinoa | HCl | 100 | 1 hr | Complete disappearance of saponins and maximum release of sapogenins. researchgate.net |
| Sarsaparilla Tincture | HCl | Room Temp | Variable | Efficient hydrolysis without the need for high heat, offering a simpler method. researchgate.netnih.gov |
| Fenugreek (Microwave-Assisted) | HCl | 140 | 30 min | Higher sapogenin yield compared to conventional heating in a shorter time. mdpi.com |
Once the this compound aglycone is obtained, selective acylation and glycosylation are key strategies for creating a diverse range of analogs. The multiple hydroxyl groups on the this compound skeleton present a challenge for regioselectivity, making controlled modification a complex task. nih.gov
Selective Acylation: This process involves the addition of an acyl group (forming an ester) to one or more of the hydroxyl groups. Many naturally occurring bioactive derivatives of this compound are acylated. nih.gov Achieving selectivity requires careful choice of reagents and reaction conditions. For example, the choice of the acylating agent, such as an acyl chloride versus an anhydride, can influence which hydroxyl group is modified. nih.gov The use of specific catalysts and protecting group strategies can further direct the acylation to a desired position, enabling the synthesis of specific isomers with potentially distinct biological activities. nih.govbcrec.id
Selective Glycosylation: This strategy involves attaching sugar molecules to the this compound core to create novel saponins. Modern synthetic chemistry offers methods for highly stereoselective glycosylation, allowing for precise control over the formation of the glycosidic bond. nih.gov This is crucial, as the stereochemistry of this linkage can significantly impact the properties of the resulting molecule. The development of novel glycosyl donors and activation methods has been instrumental in advancing the ability to synthesize complex glycosides and oligosaccharides that were previously inaccessible. mdpi.comnih.gov By attaching different sugars or sugar chains to the this compound scaffold, chemists can generate a library of new compounds that mimic or diverge from natural structures.
| Strategy | Method/Reagent Example | Objective | Reference |
|---|---|---|---|
| Selective Acylation | Use of acyl chlorides with specific catalysts | To direct acylation to a specific hydroxyl group, overcoming the challenge of multiple reactive sites. | nih.gov |
| Selective Acylation | 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | Acts as a selective acyl transfer agent for amines, showcasing reagents designed for high selectivity. | nih.gov |
| Stereoselective Glycosylation | Benzyne-promoted reaction with benzylchalcogenoglycoside donors | Achieves high 1,2-cis-selectivity in O-glycoside formation without needing special protecting groups. | nih.gov |
| Stereoselective Glycosylation | Use of specific glycosyl donors (e.g., glycosyl bromides) and activators | To control the stereochemical outcome (α or β linkage) of the newly formed glycosidic bond. | mdpi.com |
Strategic Development for Novel this compound Derivatives
The development of novel this compound derivatives is a strategic endeavor aimed at exploring and optimizing the biological activities of this class of compounds. The stable, polyhydroxy-substituted pentacyclic skeleton of this compound serves as an ideal platform for structural modification. nih.gov The overarching strategy involves a modular approach:
Isolation and Hydrolysis: Large quantities of natural saponins are extracted and hydrolyzed to produce a consistent supply of the this compound aglycone.
Scaffold Modification: The core is then subjected to a variety of chemical transformations. Selective acylation and glycosylation are primary methods, but other modifications, such as oxidation or etherification of the hydroxyl groups, can also be employed.
Derivative Library Generation: By systematically applying these modifications, a library of novel derivatives is created. Each derivative possesses a unique substitution pattern of acyl and/or glycosyl groups at different positions on the triterpenoid (B12794562) core. nih.govmdpi.com
This approach allows for a systematic investigation of structure-activity relationships (SAR), where researchers can correlate specific structural features with changes in biological activity. The synthesis of these novel derivatives is essential for identifying new lead compounds with improved potency or novel mechanisms of action. nih.govresearchgate.net
Molecular Mechanisms of Action and Biological Activities Preclinical Studies
In Vitro Cellular and Molecular Investigations
Barrigenol A1 and related barrigenol-like triterpenoids have been evaluated for their impact on various cellular processes relevant to disease pathology.
Studies have indicated that this compound and its structural analogs exhibit cytotoxic effects against a range of cancer cell lines. For instance, barrigenol-like triterpenoid (B12794562) saponins (B1172615) have been assessed for their cytotoxic effects on human cancer cell lines, including HCT-116, MCF-7, ASG, and Hep3B researchgate.net. Additionally, a specific oleanane-type triterpene, identified as compound 3, demonstrated inhibitory effects on the NCI-H1975 lung cancer cell line, mediated through apoptosis nih.gov. A barrigenol-type triterpenoid saponin (B1150181) fraction derived from Eryngium planum has also been shown to induce apoptosis in SKOV-3 ovarian cancer cells researchgate.net. These findings suggest a general cytotoxic potential for this class of compounds in cancer models.
The induction of apoptosis (programmed cell death) and cell cycle arrest are critical mechanisms by which many anticancer agents operate patsnap.commdpi.comresearchgate.netnih.govnih.govepo-berlin.com. Triterpenoids, including those structurally related to barrigenol, have been reported to induce apoptosis in various cancer cells nih.govresearchgate.netthieme-connect.denih.govresearchgate.net. These effects are often linked to the modulation of key cellular signaling pathways that govern cell proliferation and survival. For example, compounds related to barrigenol have been shown to induce apoptosis by impacting pathways such as STAT3 and NF-κB signaling thieme-connect.de, or by targeting mitochondria nih.gov. Cell cycle arrest, a process where cells are prevented from progressing through the cell division cycle, is another significant mechanism. This can occur at various phases, such as G0/G1 or G2/M, ultimately halting cancer cell proliferation patsnap.comresearchgate.netnih.govnih.gov.
This compound has been implicated in the modulation of critical signaling pathways involved in cancer progression and inflammation. Specifically, in vitro studies suggest that this compound can inhibit the STAT3 pathway in prostate cancer cells uq.edu.au. Furthermore, it has been shown to inhibit the NF-κB signaling pathway uq.edu.au. Related triterpenoids, such as (+)-barringtogenol B and (+)-ursolic acid, also demonstrate inhibitory effects on STAT3 and NF-κB signaling pathways in different cancer cell contexts thieme-connect.denih.gov. The STAT3 pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and immune evasion nih.gov, while the NF-κB pathway plays a central role in inflammation and is often constitutively active in cancer cells, contributing to tumor growth and metastasis nih.govmdpi.comcolab.ws.
Table 1: Modulation of Signaling Pathways by this compound and Related Triterpenoids
| Pathway Targeted | Compound/Extract | Effect | Context/Cell Line | Citation |
| STAT3 | This compound | Inhibition | Prostate cancer cells (in vitro) | uq.edu.au |
| NF-κB | This compound | Inhibition | Prostate cancer cells (in vitro) | uq.edu.au |
| NF-κB | R1-barrigenol | Inhibition | LPS-induced inflammatory response | jst.go.jp |
| NF-κB | R1-barrigenol | Inhibition | Microglial cells (LPS-induced) | jst.go.jp |
| NF-κB | (+)-barringtogenol B | Inhibition | MCF7/ADR breast cancer cells | thieme-connect.de |
| STAT3 | (+)-barringtogenol B | Inhibition | MCF7/ADR breast cancer cells | thieme-connect.de |
| NF-κB | (+)-ursolic acid | Inhibition | DU145, LNCaP prostate cancer cells | nih.gov |
| STAT3 | (+)-ursolic acid | Inhibition | DU145, LNCaP prostate cancer cells | nih.gov |
The anti-inflammatory properties of this compound have also been a focus of preclinical research, with investigations into its effects on inflammatory pathways and mediators.
This compound, also referred to as R1-barrigenol (R1B), has demonstrated significant anti-inflammatory effects through the regulation of the NF-κB signaling pathway uq.edu.aujst.go.jp. In lipopolysaccharide (LPS)-stimulated microglial cells, R1-barrigenol treatment led to a decrease in the phosphorylation of IκBα, a key inhibitor of NF-κB. This suggests that R1-barrigenol suppresses NF-κB activation by preventing the degradation of IκBα jst.go.jp. By inhibiting this pathway, R1-barrigenol helps to mitigate the inflammatory response induced by LPS jst.go.jp. Other compounds, such as nargenicin (B1140494) A1 and various platycodin saponins, have also been shown to exert anti-inflammatory effects by blocking the NF-κB signaling pathway nih.govresearchgate.net.
Inflammation is often characterized by the increased expression of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce pro-inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide, respectively nih.govjst.go.jpresearchgate.netscispace.com. Preclinical studies indicate that R1-barrigenol (this compound) can suppress the LPS-induced expression of COX-2 at both the mRNA and protein levels in microglia jst.go.jp. While R1-barrigenol did not significantly affect iNOS mRNA expression, it did reduce the LPS-induced protein expression of iNOS jst.go.jp. These findings suggest that this compound acts to dampen inflammatory mediator production by modulating these key enzymes. Related triterpenoids and saponins have also been reported to inhibit COX-2 and iNOS expression, reinforcing the anti-inflammatory potential of this compound class nih.govresearchgate.netscispace.combibliotekanauki.pl.
Anti-Microbial and Anti-Biofilm Activity Mechanisms
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) of barrigenol-type triterpenoids, including this compound, reveal how specific molecular modifications impact their biological functions. These relationships are primarily investigated by analyzing the effects of alterations in acyl groups, hydroxyl group positions, and glycosylation patterns on the compound's activity researchgate.netrsc.org.
Influence of Acyl Groups on Biological Activity
Acyl groups, such as angeloyl and acetyl moieties, esterified to the hydroxyl groups of the triterpene skeleton, play a significant role in modulating the biological activity of barrigenol-type compounds researchgate.netnih.govrsc.orgphcogj.comnih.govphcogj.com. Studies have shown that the presence and position of these acyl groups can enhance or diminish the compound's potency. For instance, an angeloyl group attached at the C-21 or C-22 positions has been observed to enhance cytotoxicity against certain cancer cell lines nih.govrsc.org. Conversely, the acetylation of a hydroxyl group, such as at the C-22 position, might lead to reduced activity compared to other modifications nih.gov. The type and number of acyl groups can also influence activity; for example, the presence of a 2-methylbutyroyl group at C-22, alongside an angeloyl group, has been noted in compounds exhibiting α-glucosidase inhibitory activity phcogj.comphcogj.com.
Impact of Glycosylation Patterns on Bioactivity
Glycosylation, the attachment of sugar moieties to the triterpene aglycone, significantly influences the solubility, bioavailability, and biological activity of barrigenol-type saponins researchgate.netrsc.org. The type and arrangement of sugar units, as well as their linkage to the aglycone, are critical researchgate.netrsc.orgtandfonline.com. Studies on related triterpenoid saponins indicate that the number of sugar units in a chain can affect activity; for example, monodesmosidic saponins (with one sugar chain) are often more active than bidesmosidic saponins (with two sugar chains), suggesting a balance between the sugar chains at different positions is important tandfonline.com. The specific sugar residues and their linkages, such as a tetrasaccharide chain linked to C-3 of the aglycone, have been identified in compounds with potent cytotoxic activity nih.gov. Moreover, the nature of the sugar moiety at C-3 can influence activity, with some studies suggesting that while a sugar-linked chain at C-3 contributes to inhibitory effects, the specific type and number of sugar moieties might modulate cytotoxic potency rsc.org.
Compound List
this compound
Barrigenol R1
Barringtogenol C
16-deoxybarringtogenol C
Camelliagenin A
(+)-barringtogenol B
(+)-22-O-acetylbarringtogenol B
(+)-22-O-angeloyl-A1-barrigenol
(+)-cyrillin A
(+)-cyrillin B
22-O-angeloyl-A1-barrigenol
22-O-(2-methylbutyroyl)-A1-barrigenol
3-O-alpha-L-rhamnopyranosyl-(1-->4)-beta-D-galactopyranosyl-(1-->3)-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucuronopyranosyl 22-O-angeloyl-A1-barrigenol
3-O-alpha-L-rhamnopyranosyl-(1-->4)-beta-D-galactopyranosyl-(1-->3)-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucuronopyranosyl 22-O-angeloylerythrodiol
3-O-β-D-glucopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-βD-glucuronopyranosyl 22-O-angeloylA1-barrigenol
3-O-β-D-galactopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-β-D-glucuronopyranosyl 22-O-(2-methylbutyroyl)-A1 barrigenol
16α-O-acetyl-21β,22α-di-O-angeloyl-R1-barrigenol
22α-O-Angeloyl-15-O-acetyl-3β,16α,28β-trihydroxyolean-12-en
Analytical Methodologies for Quantitative and Qualitative Research
Advanced Chromatographic-Spectroscopic Techniques
The combination of chromatographic separation with advanced spectroscopic detection provides the high sensitivity and selectivity required for the analysis of intricate natural products like Barrigenol A1.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the qualitative and quantitative analysis of triterpenoid (B12794562) saponins (B1172615). acs.orgmdpi.com The coupling of liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), with a tandem mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument, offers exceptional resolution and mass accuracy. mdpi.comnih.govwaters.com
For the analysis of this compound, a reversed-phase UPLC system would typically be employed, providing separation based on polarity. The mass spectrometer, often equipped with an electrospray ionization (ESI) source, can be operated in both positive and negative ion modes to achieve optimal ionization of the target analyte and its derivatives. In the negative ion mode, triterpenoids often show clear deprotonated molecules [M-H]⁻. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of this compound, while tandem MS (MS/MS) experiments, involving the fragmentation of a selected precursor ion, provide structural information that aids in its unambiguous identification, even in complex mixtures. nih.gov
For quantitative studies, a triple quadrupole (QqQ) mass spectrometer is often the instrument of choice due to its high sensitivity and specificity in selected reaction monitoring (SRM) mode. While a specific validated LC-MS/MS method for the absolute quantification of this compound is not extensively reported in readily available literature, the methodology would follow established principles for related triterpenoids. acs.org This would involve the development of a robust extraction method from the sample matrix, followed by chromatographic separation and detection using optimized SRM transitions for this compound and a suitable internal standard.
Table 1: Representative LC-MS/MS Parameters for Triterpenoid Analysis
| Parameter | Typical Value/Condition | Purpose |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 1.7 µm particle size) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of water (with formic acid) and acetonitrile (B52724)/methanol (B129727) | Elution of analytes |
| Flow Rate | 0.2-0.4 mL/min | Optimal separation and ionization |
| Column Temperature | 25-40 °C | Ensure reproducible retention times |
| Mass Spectrometry | ||
| Ion Source | Electrospray Ionization (ESI), negative or positive mode | Ionization of the analyte |
| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Mass analysis and fragmentation |
| Scan Mode | Full scan for identification, Selected Reaction Monitoring (SRM) for quantification | Qualitative and quantitative detection |
| Collision Energy | Optimized for specific fragmentation patterns | Structural elucidation |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of novel compounds and for obtaining a comprehensive profile of metabolites in a sample, a field known as metabolomics. frontiersin.orgresearchgate.net For this compound, ¹H-NMR and ¹³C-NMR are fundamental for confirming its identity by comparing the obtained spectral data with reported values. Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete structural assignment of new this compound derivatives. researchgate.net
In the context of metabolomics, ¹H-NMR spectroscopy can be applied to crude extracts to obtain a chemical fingerprint of the sample. mdpi.comnih.gov This allows for the simultaneous detection of a wide range of compounds, including this compound, without the need for extensive sample preparation. By applying multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to the NMR data of different samples, it is possible to identify the metabolites that are responsible for discriminating between them. nih.gov This approach is particularly useful for comparing the chemical profiles of different plant species or the effect of different extraction methods on the metabolite composition. nih.gov NMR-based metabolomics can thus be used to profile the presence and relative abundance of this compound and other triterpenoids in various plant sources. nih.gov
Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3 | 3.46 (dd) | 78.0 |
| 12 | 5.55 (t) | 124.0 |
| 13 | - | 144.6 |
| 15 | 4.48 (dd) | 66.9 |
| 16 | 5.05 (dd) | 70.1 |
| 22 | 4.30 (d) | 77.9 |
| 28 | 3.70, 4.08 (d) | 70.1 |
Bioassay-Guided Fractionation and Isolation Strategies
Bioassay-guided fractionation is a classic and effective strategy for the targeted isolation of bioactive natural products. nih.govresearchgate.netsemanticscholar.org This process involves the systematic separation of a crude extract into fractions of decreasing complexity, with each fractionation step being monitored by a specific biological assay. ukm.edu.mynih.gov For the isolation of this compound, a relevant bioassay would first be selected based on its known or potential biological activities, such as cytotoxic, anti-inflammatory, or antimicrobial effects. nih.gov
The process typically begins with a crude extract of the plant material, which is then subjected to a series of chromatographic separations. nih.gov An initial fractionation could be performed using column chromatography with silica (B1680970) gel or a reversed-phase sorbent, eluting with a solvent gradient of increasing polarity. Each fraction is then tested in the selected bioassay to identify the most active ones. The active fractions are then subjected to further rounds of purification, employing techniques such as preparative High-Performance Liquid Chromatography (HPLC), until a pure compound, in this case this compound, is isolated. ukm.edu.my The structure of the isolated compound is then elucidated using spectroscopic methods like NMR and MS.
Table 3: Illustrative Bioassay-Guided Fractionation Scheme for this compound Isolation
| Fractionation Step | Chromatographic Technique | Elution Solvents | Bioassay Monitoring | Outcome |
| Step 1 | Silica Gel Column Chromatography | Hexane, Ethyl Acetate, Methanol gradient | Cytotoxicity assay (e.g., MTT on cancer cell lines) | Identification of the most active fraction (e.g., Ethyl Acetate fraction) |
| Step 2 | Reversed-Phase C18 Column Chromatography | Water/Methanol or Water/Acetonitrile gradient | Continued cytotoxicity assay | Further purification of the active sub-fraction |
| Step 3 | Preparative HPLC | Isocratic or shallow gradient of Water/Acetonitrile | Final activity confirmation | Isolation of pure this compound |
Chemoinformatics and Molecular Networking for Derivative Discovery
Chemoinformatics provides a powerful in silico platform for the analysis of large chemical datasets, aiding in the dereplication of known compounds and the discovery of new natural product derivatives. nih.govresearchgate.netnih.gov In the context of this compound, chemoinformatic tools and databases can be used to predict its physicochemical properties, potential biological targets, and to search for structurally similar compounds. tandfonline.com
Molecular networking is a cutting-edge approach that utilizes tandem mass spectrometry (MS/MS) data to visualize the chemical space of a complex mixture. nih.govnih.govscispace.comresearchgate.net In a molecular network, nodes represent parent ions, and the edges connecting them are weighted by the similarity of their fragmentation spectra. This allows for the clustering of structurally related molecules. By applying molecular networking to the LC-MS/MS data of a plant extract containing this compound, it is possible to rapidly identify not only the known compound (by matching its MS/MS spectrum to a database) but also to discover new, previously uncharacterized derivatives that share a similar core structure. nih.govresearchgate.net These novel analogues can then be targeted for isolation and structural elucidation.
Table 4: Chemoinformatics and Molecular Networking Tools for this compound Research
| Tool/Platform | Application | Relevance to this compound |
| Databases | ||
| PubChem, ChemSpider | Chemical information retrieval | Accessing physical properties, spectra, and literature for this compound |
| Natural Product Databases (e.g., COCONUT, UNPD) | Dereplication and analogue searching | Identifying known triterpenoids and potential sources of this compound |
| Software/Platforms | ||
| GNPS (Global Natural Products Social Molecular Networking) | Molecular networking and dereplication | Visualizing the chemical family of this compound in an extract and identifying new derivatives |
| MZmine, OpenMS | LC-MS data processing | Pre-processing of raw LC-MS data for molecular networking |
| In Silico Tools | ||
| SwissADME, pkCSM | ADMET prediction | Predicting the pharmacokinetic and toxicological properties of this compound and its derivatives |
Future Research Directions and Translational Potential Preclinical Focus
Elucidation of Undiscovered Biosynthetic Enzymes
The biosynthesis of triterpenoid (B12794562) saponins (B1172615), the class to which Barrigenol A1 belongs, is a complex process originating from the cyclization of 2,3-oxidosqualene (B107256). benthamdirect.com This initial step creates the foundational carbon skeleton, which then undergoes a series of extensive modifications by "tailoring" enzymes. researchgate.net While the general pathway is understood, the specific enzymes responsible for the unique structural features of this compound have not been fully characterized. Future research must focus on identifying and characterizing these undiscovered enzymes.
The key enzyme classes involved in triterpenoid saponin (B1150181) biosynthesis include:
Oxidosqualene Cyclases (OSCs): These enzymes catalyze the crucial cyclization of 2,3-oxidosqualene to form the initial triterpenoid skeleton. frontiersin.orgfrontiersin.org Identifying the specific OSC responsible for producing the barrigenol backbone is a primary objective.
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is responsible for the extensive oxidative modifications—such as hydroxylations—that adorn the triterpenoid core. frontiersin.orgresearchgate.net The multiple hydroxyl groups on the this compound structure suggest the involvement of several distinct P450s. nih.gov
UDP-dependent Glycosyltransferases (UGTs): These enzymes attach sugar moieties to the aglycone, a critical step for many saponins. frontiersin.org Although this compound itself is an aglycone, many related BATs are glycosylated, and understanding the relevant UGTs in the source organism is crucial for producing a range of derivatives. nih.gov
Transcriptome analysis of the source plant, particularly when stimulated with elicitors like methyl jasmonate which is known to upregulate saponin biosynthesis, can be a powerful tool to identify candidate genes encoding these enzymes. nih.gov Subsequent heterologous expression and functional characterization of these candidate OSCs, P450s, and UGTs will be essential to definitively map out the complete biosynthetic pathway of this compound.
| Enzyme Class | Function in Triterpenoid Biosynthesis | Relevance to this compound |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the core skeleton. frontiersin.org | Formation of the fundamental pentacyclic oleanane (B1240867) structure. |
| Cytochrome P450s (P450s) | Mediate extensive oxidative modifications (e.g., hydroxylation) of the skeleton. researchgate.net | Introduction of the multiple hydroxyl groups characteristic of this compound. |
| Glycosyltransferases (UGTs) | Catalyze the attachment of sugar chains to the triterpenoid aglycone. nih.gov | Glycosylation of related barrigenol-like compounds, contributing to structural diversity. |
Rational Design of this compound Analogs for Enhanced Selectivity
Barrigenol-like triterpenoids have demonstrated a range of biological activities, including potent cytotoxicity against cancer cell lines. nih.govnih.gov However, a common challenge with potent natural products is a lack of selectivity, leading to potential off-target effects. The stable, polyhydroxy-substituted pentacyclic skeleton of this compound provides an excellent scaffold for structural modification and the rational design of analogs with improved selectivity for specific biological targets. nih.gov
Future research should focus on structure-activity relationship (SAR) studies to identify which functional groups are essential for its desired therapeutic activity and which can be modified to reduce off-target interactions. Key strategies include:
Targeted Modification of Hydroxyl Groups: The numerous hydroxyl groups on the this compound core can be selectively protected, acylated, or removed to probe their importance in target binding.
Introduction of Novel Functional Groups: Adding new functionalities, such as halogens, nitrogen-containing groups, or aromatic rings, could create new interactions with the target protein, enhancing binding affinity and selectivity.
Synthesis of Glycosylated Derivatives: Exploring different sugar moieties attached at various positions could modulate the compound's solubility, cell permeability, and target engagement.
By combining synthetic chemistry with computational modeling and in vitro screening, it will be possible to develop novel this compound analogs with a significantly improved therapeutic window, prioritizing efficacy against disease targets while minimizing effects on healthy cells.
Integration of Multi-Omics Data in Mechanism of Action Studies
The precise molecular mechanism of action for this compound remains largely unknown. nih.gov A comprehensive understanding is essential for its development as a therapeutic agent. Integrating multi-omics approaches—including proteomics, metabolomics, and transcriptomics—offers a powerful, systems-level view of the cellular response to this compound treatment. nih.gov
This approach can provide a more complete picture than traditional methods by simultaneously measuring changes across thousands of genes, proteins, and metabolites. nih.gov
Transcriptomics (RNA-Seq): Can reveal which genes are up- or down-regulated following treatment, pointing to the signaling pathways that are perturbed by the compound.
Proteomics: Identifies changes in protein expression and post-translational modifications, providing insight into the functional consequences of altered gene expression and direct protein-drug interactions.
Metabolomics: Measures fluctuations in endogenous small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and revealing disruptions in key biochemical pathways. nih.gov
By integrating these large datasets, researchers can construct comprehensive network models of this compound's effects, identify primary targets, uncover secondary or off-target effects, and generate new hypotheses about its mechanism of action. This approach has proven successful in elucidating the complex actions of other natural products and would be invaluable for advancing the preclinical development of this compound. nih.gov
| Omics Technology | Type of Data Generated | Potential Insights for this compound |
| Transcriptomics | Gene expression profiles (mRNA levels) | Identification of signaling pathways and transcription factors affected by the compound. |
| Proteomics | Protein abundance and post-translational modifications | Discovery of direct binding targets and downstream effects on cellular machinery. |
| Metabolomics | Levels of endogenous small-molecule metabolites | Revealing disruptions in metabolic pathways (e.g., energy metabolism, lipid synthesis). |
Development of Robust and Scalable Synthetic Methodologies
The current reliance on isolation from natural sources limits the supply of this compound and hinders extensive preclinical and clinical investigation. The development of a robust and scalable total synthesis is therefore a critical long-term goal. The complex, stereochemically rich structure of this compound presents a significant synthetic challenge.
Future synthetic efforts should focus on:
Convergent Synthetic Strategies: A convergent approach, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages, is generally more efficient for complex targets than a linear synthesis. chemrxiv.org
Development of Key Reactions: Establishing reliable and high-yielding methods for constructing the core pentacyclic skeleton and for the stereoselective installation of its numerous hydroxyl groups will be paramount. This may involve leveraging modern synthetic methods such as C-H activation, organocatalysis, or novel cyclization strategies.
Scalability and Process Chemistry: From the outset, the synthetic route should be designed with scalability in mind, avoiding costly or hazardous reagents and purification methods that are not amenable to large-scale production.
Successfully achieving a total synthesis would not only provide a sustainable supply of this compound for further research but would also open the door to the creation of designed analogs that are not accessible through semi-synthesis from the natural product. This would greatly accelerate the exploration of its therapeutic potential.
Q & A
Q. What are the primary mechanisms of action by which Barrigenol A1 exhibits cytotoxic activity in cancer cells?
this compound, a triterpenoid, inhibits cancer cell proliferation primarily by targeting the IGF-1R/Raf/MEK/ERK signaling pathway. Key studies demonstrate its ability to downregulate ERK phosphorylation, leading to apoptosis in melanoma (A375.S2) and colorectal (HT-29) cell lines. To validate this, researchers should:
- Perform Western blotting to quantify ERK phosphorylation levels pre- and post-treatment.
- Use siRNA knockdown of IGF-1R to confirm pathway specificity.
- Compare dose-response curves (IC50 values) across cell lines to assess selectivity .
Q. What analytical methods are most effective for isolating and characterizing this compound from natural sources?
Isolation typically involves solvent extraction (e.g., CH2Cl2) followed by silica gel column chromatography. Characterization relies on:
- NMR spectroscopy (1H, 13C, DEPT, HSQC) to resolve triterpenoid backbone structures.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- HPLC-PDA to assess purity (>95% threshold for biological assays).
Example workflow:
| Step | Method | Purpose |
|---|---|---|
| 1 | Column chromatography (hexane/EtOAc) | Fractionate crude extract |
| 2 | NMR/HRMS | Structural elucidation |
| 3 | Cytotoxicity assay (MTT) | Bioactivity validation |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values of this compound across studies?
Discrepancies in IC50 values (e.g., 5.3 µg/mL in HT-29 vs. higher values in other lines) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. CCK-8; incubation time).
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and report passage numbers.
- Compound purity : Validate via HPLC and quantify batch-to-batch variability.
Recommended mitigation: Include a reference compound (e.g., cisplatin) as an internal control in all assays .
Q. What experimental designs are optimal for evaluating this compound’s synergy with existing chemotherapeutic agents?
Use a combination index (CI) model (Chou-Talalay method):
- Fixed-ratio design : Treat cells with this compound and a partner drug (e.g., paclitaxel) at constant molar ratios.
- Data analysis : Calculate CI values using CompuSyn software.
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
Key controls: Include monotherapy arms and validate results in 3D spheroid models to mimic tumor microenvironments .
Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?
Semi-synthetic routes are preferable to natural extraction for scalability. Key steps:
- Optimize fermentation conditions for the source organism (e.g., Cyrilla racemiflora endophytes).
- Use catalytic asymmetric synthesis to replicate the triterpenoid core.
- Validate bioequivalence : Compare synthetic vs. natural isolates via NMR and bioactivity assays.
Critical parameter: Monitor stereochemical purity to avoid inactive enantiomers .
Methodological Guidance for Data Interpretation
Q. How should researchers approach conflicting in vitro vs. in vivo efficacy data for this compound?
Contradictions often stem from:
- Pharmacokinetic limitations : Poor bioavailability or rapid metabolism.
- Solution : Perform ADME profiling (e.g., plasma stability, microsomal half-life).
- Tumor heterogeneity : Use patient-derived xenograft (PDX) models instead of standard cell-line-derived xenografts.
Data triangulation: Cross-reference transcriptomic data (RNA-seq) from treated tumors to identify resistance mechanisms .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism).
- Hill slope analysis : Assess cooperativity in target binding.
- Bootstrap resampling : Estimate confidence intervals for IC50 values.
Pitfall avoidance: Exclude outliers using Grubbs’ test and report R² values for model fit .
Tables for Reference
Q. Table 1. Key Parameters for Reproducing Cytotoxicity Assays
| Parameter | Optimal Range |
|---|---|
| Cell density | 5,000–10,000 cells/well |
| Incubation time | 48–72 hours |
| This compound stock | 10 mM in DMSO (store at -80°C) |
| Positive control | Cisplatin (IC50 ~ 2–10 µM) |
Q. Table 2. Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Batch variability | NMR-based quality control for each batch |
| Off-target effects | CRISPR screening for target validation |
| Low solubility | Use cyclodextrin-based formulations |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
